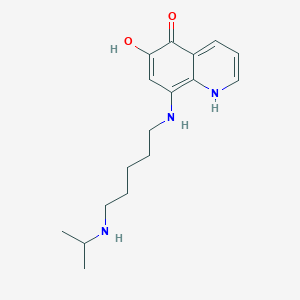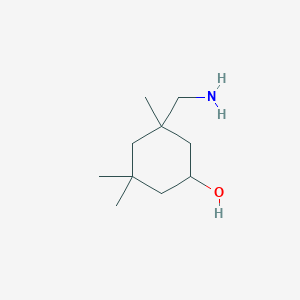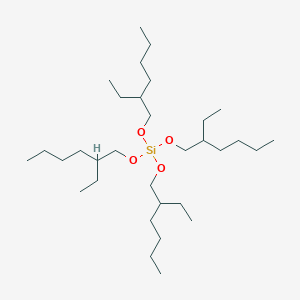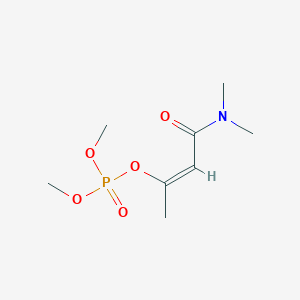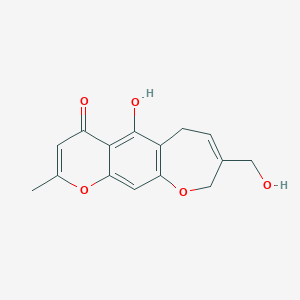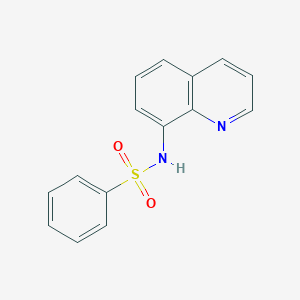![molecular formula C14H13N3 B092592 N,N-Dimethylbenzo[c]cinnolin-1-amine CAS No. 16371-75-8](/img/structure/B92592.png)
N,N-Dimethylbenzo[c]cinnolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylbenzo[c]cinnolin-1-amine, also known as DMBCA, is a chemical compound that belongs to the class of cinnolines. It has been found to possess several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of N,N-Dimethylbenzo[c]cinnolin-1-amine is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Effets Biochimiques Et Physiologiques
N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in programmed cell death. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N-Dimethylbenzo[c]cinnolin-1-amine is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutics. However, N,N-Dimethylbenzo[c]cinnolin-1-amine is a relatively complex molecule, which may pose challenges in terms of synthesis and purification. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N-Dimethylbenzo[c]cinnolin-1-amine and its potential side effects.
Orientations Futures
There are several future directions for the study of N,N-Dimethylbenzo[c]cinnolin-1-amine. One area of research could focus on the development of novel N,N-Dimethylbenzo[c]cinnolin-1-amine derivatives with improved pharmacological properties. Another area of research could be to investigate the potential use of N,N-Dimethylbenzo[c]cinnolin-1-amine as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Additionally, further studies are needed to determine the safety and efficacy of N,N-Dimethylbenzo[c]cinnolin-1-amine in humans, which could pave the way for its clinical use in the treatment of various diseases.
Méthodes De Synthèse
N,N-Dimethylbenzo[c]cinnolin-1-amine can be synthesized by the condensation of 2-aminobenzo[c]cinnoline with dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at an elevated temperature. The product is then isolated and purified by recrystallization.
Applications De Recherche Scientifique
N,N-Dimethylbenzo[c]cinnolin-1-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, N,N-Dimethylbenzo[c]cinnolin-1-amine has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
16371-75-8 |
|---|---|
Nom du produit |
N,N-Dimethylbenzo[c]cinnolin-1-amine |
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N,N-dimethylbenzo[c]cinnolin-1-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15-16-12/h3-9H,1-2H3 |
Clé InChI |
OGPNVJKNTAANSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
SMILES canonique |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
Synonymes |
1-(Dimethylamino)benzo[c]cinnoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



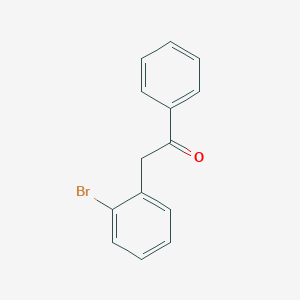
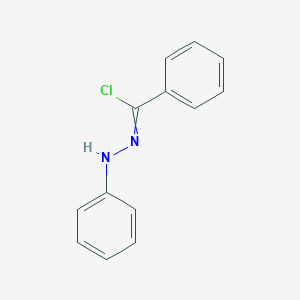
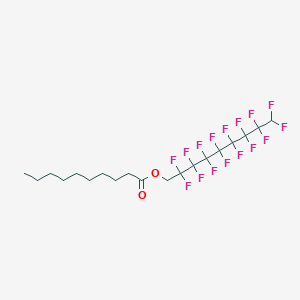
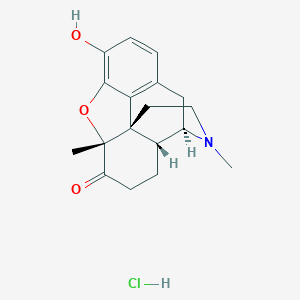
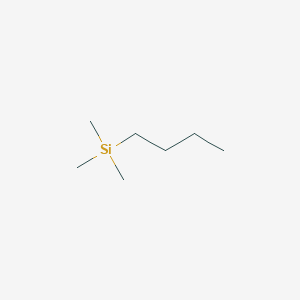
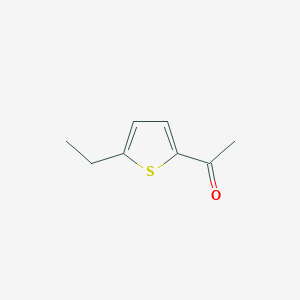
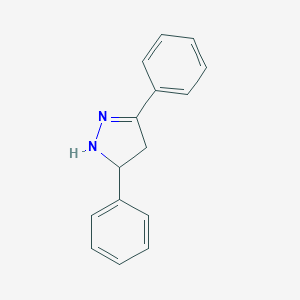
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
